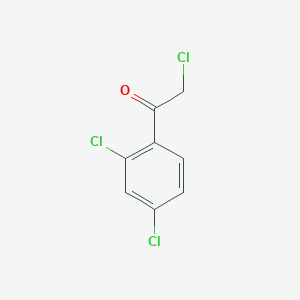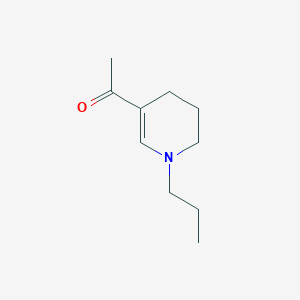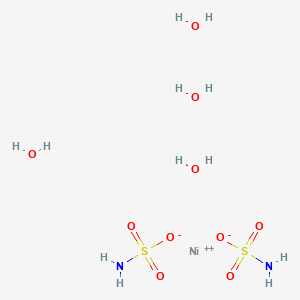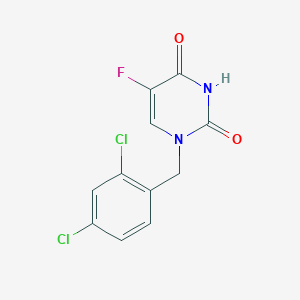
1,3-Adamantanediol
Vue d'ensemble
Description
1,3-Adamantanediol (1,3-AD) is a cyclic diol that is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a versatile building block in organic synthesis and has been used in the preparation of a wide range of compounds, including chiral drugs, polymers, and dendrimers. In addition, 1,3-AD has been studied in the context of its potential applications in the fields of medicine, biotechnology, and materials science.
Applications De Recherche Scientifique
Synthèse de dérivés de l'adamantane
Le 1,3-Adamantanediol est utilisé dans la fabrication de dérivés synthétiques de l'adamantane . La structure unique de l'adamantane permet la création d'une large gamme de dérivés, chacun ayant ses propres applications potentielles dans divers domaines de la recherche.
Systèmes d'administration de médicaments
La structure unique du this compound permet son application dans les systèmes d'administration de médicaments. La rigidité et la robustesse de la structure de l'adamantane peuvent être exploitées pour concevoir des molécules médicamenteuses avec une stabilité et une efficacité améliorées.
Synthèse de polymères
Le this compound est utilisé dans la synthèse de polymères. La structure de l'adamantane peut conférer des propriétés uniques aux polymères résultants, telles qu'une stabilité thermique accrue et une résistance à la dégradation.
Technologies de revêtement de surface
La structure adamantane du this compound peut être utilisée dans les technologies de revêtement de surface. Les revêtements dérivés de l'adamantane peuvent présenter une durabilité et une résistance accrues aux facteurs environnementaux.
Préparation du 1,3,5-Adamantanetriol
Le this compound peut être hydroxylé pour former du 1,3,5-adamantanetriol . Cette réaction est catalysée par des cellules Kitasatospora sp. GF12 et peut être utilisée pour produire du 1,3,5-adamantanetriol de manière régiosélective .
Méthode de synthèse efficace
Une nouvelle méthode de synthèse efficace du this compound a été proposée . Cette méthode implique la réaction de l'acide 3-hydroxyadamantane-1-carboxylique avec du chlorure de thionyle pour former du 1,3-dichloroadamantane, qui est ensuite converti en this compound dans une solution "triéthylamine-eau" . Cette méthode présente les avantages d'une bonne sélectivité de réaction, d'un rendement isolé élevé, d'une purification facile et d'une manipulation sûre .
Safety and Hazards
When handling 1,3-Adamantanediol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 1,3-Adamantanediol are currently unknown
Result of Action
It has been suggested that this compound may have antiviral properties . More research is needed to confirm these effects and to explore other potential impacts of this compound.
Analyse Biochimique
Biochemical Properties
1,3-Adamantanediol is involved in various biochemical reactions. It is used in the synthesis of adamantane-containing polyurethanes . The compound interacts with other biomolecules such as thionyl chloride and triethylamine during its synthesis . The nature of these interactions involves chlorination, decarbonylation, and hydrolysis .
Cellular Effects
Its derivative, adamantane-containing polyurethanes, have been shown to exhibit shape memory behavior . This suggests that this compound may influence cellular processes related to structure and morphology.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from 3-Hydroxyadamantane-1-carboxylic acid. This process involves three reaction types: chlorination, decarbonylation, and hydrolysis . The compound may also interact with biomolecules at the molecular level during its synthesis .
Temporal Effects in Laboratory Settings
Its synthesis process has been described as having good reaction selectivity, high isolated yield, easy purification, and safe operation .
Metabolic Pathways
Its synthesis involves the conversion of 3-Hydroxyadamantane-1-carboxylic acid into this compound .
Propriétés
IUPAC Name |
adamantane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLCWHCSXCKHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198181 | |
| Record name | 1,3-Adamantanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5001-18-3 | |
| Record name | 1,3-Adamantanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Adamantanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Adamantanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

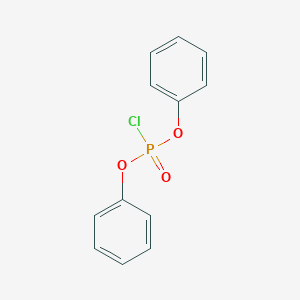
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)
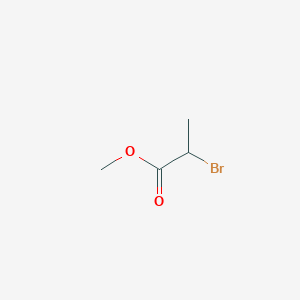
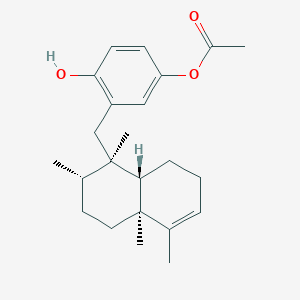
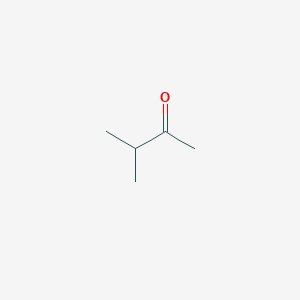

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
